
1-Methyl-2,6-dioxooxan-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,6-dioxooxan-1-ium is a chemical compound known for its unique structure and reactivity It belongs to the class of oxonium ions, which are positively charged oxygen-containing species
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-dioxooxan-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 1-methyl-2,6-dioxooxane using strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an acidic medium to facilitate the formation of the oxonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2,6-dioxooxan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced to form the corresponding alcohol or other reduced forms.
Substitution: The oxonium ion can participate in nucleophilic substitution reactions, where nucleophiles replace the oxonium group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state oxonium ions or related species.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted oxonium ions with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,6-dioxooxan-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,6-dioxooxan-1-ium involves its interaction with molecular targets through its oxonium ion center. The positively charged oxygen atom can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the transformation of substrates. The compound’s reactivity is influenced by its electronic structure and the presence of substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2,6-dioxooxane: A related compound with a similar structure but lacking the oxonium ion.
1-Methyl-2,6-dioxooxonium: Another oxonium ion with different substituents.
Uniqueness
1-Methyl-2,6-dioxooxan-1-ium is unique due to its specific oxonium ion structure, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
113020-77-2 |
|---|---|
Molekularformel |
C6H9O3+ |
Molekulargewicht |
129.13 g/mol |
IUPAC-Name |
1-methyloxan-1-ium-2,6-dione |
InChI |
InChI=1S/C6H9O3/c1-9-5(7)3-2-4-6(9)8/h2-4H2,1H3/q+1 |
InChI-Schlüssel |
IGGZZXMUNHXYMG-UHFFFAOYSA-N |
Kanonische SMILES |
C[O+]1C(=O)CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


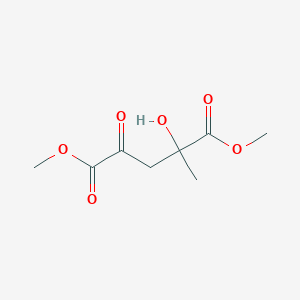
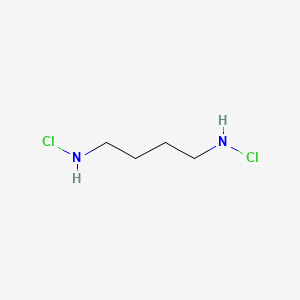

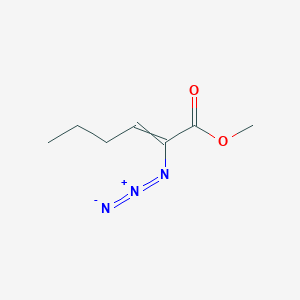
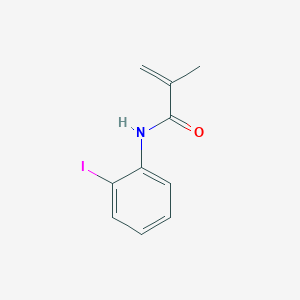
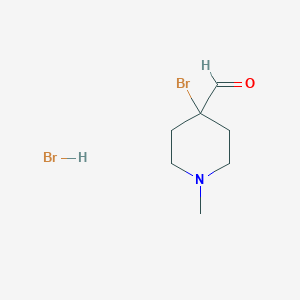
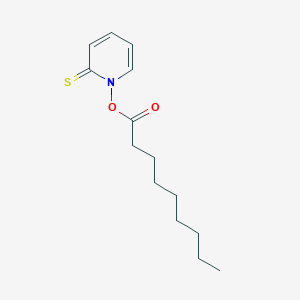

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)

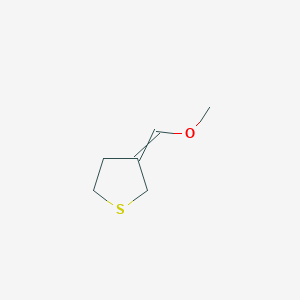
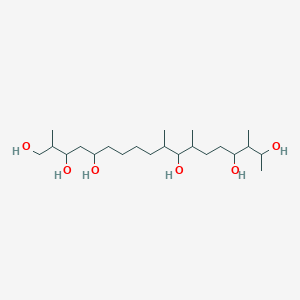
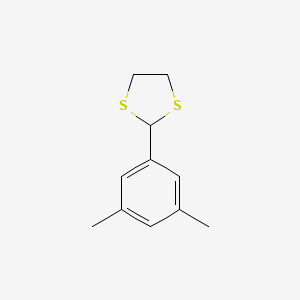
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
